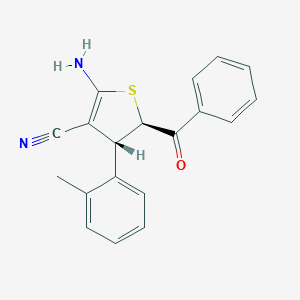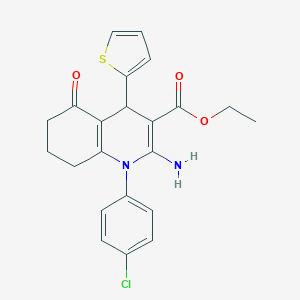
2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE is a synthetic organic compound that belongs to the class of aminothiophenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the aminothiophene moiety: Amination reactions using appropriate amine sources.
Functionalization: Introduction of the benzoyl and methylphenyl groups through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent selection: Choosing solvents that favor the desired reaction pathway.
Temperature control: Maintaining optimal temperatures to ensure efficient reactions.
化学反応の分析
Types of Reactions
2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
作用機序
The mechanism of action of 2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting signaling pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
2-AMINO-5-BENZOYL-4-(2-METHYLPHENYL)-4,5-DIHYDROTHIOPHENE-3-CARBONITRILE: shares structural similarities with other aminothiophenes, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C19H16N2OS |
|---|---|
分子量 |
320.4g/mol |
IUPAC名 |
(2R,3R)-5-amino-2-benzoyl-3-(2-methylphenyl)-2,3-dihydrothiophene-4-carbonitrile |
InChI |
InChI=1S/C19H16N2OS/c1-12-7-5-6-10-14(12)16-15(11-20)19(21)23-18(16)17(22)13-8-3-2-4-9-13/h2-10,16,18H,21H2,1H3/t16-,18-/m1/s1 |
InChIキー |
JURXONPFVKNZJL-SJLPKXTDSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@H]2[C@@H](SC(=C2C#N)N)C(=O)C3=CC=CC=C3 |
SMILES |
CC1=CC=CC=C1C2C(SC(=C2C#N)N)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1C2C(SC(=C2C#N)N)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-[(3,5-diiodo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393348.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-3-nitro-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B393350.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-methoxybenzamide](/img/structure/B393351.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393353.png)
![BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B393355.png)
![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B393358.png)
![4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B393359.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B393361.png)
![2-(4-tert-butylphenyl)-4-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B393362.png)
![5-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393363.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393364.png)
![2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393366.png)
![2-(1H-benzimidazol-2-yl)-3-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B393368.png)
